molecular formula C22H22O2 B15172965 1,3-Diphenyl-2-(norbornane-2-yl)-1,3-propanedione

1,3-Diphenyl-2-(norbornane-2-yl)-1,3-propanedione

Katalognummer: B15172965
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: PVSUUICKWKHBIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diphenyl-2-(norbornane-2-yl)-1,3-propanedione is an organic compound that features a unique combination of a diphenyl group and a norbornane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-2-(norbornane-2-yl)-1,3-propanedione typically involves the following steps:

    Aldol Condensation: The initial step may involve an aldol condensation reaction between benzaldehyde and a suitable ketone to form a diphenyl intermediate.

    Cycloaddition Reaction: The intermediate can then undergo a Diels-Alder reaction with norbornene to introduce the norbornane moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diphenyl-2-(norbornane-2-yl)-1,3-propanedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1,3-Diphenyl-2-(norbornane-2-yl)-1,3-propanedione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Diphenyl-1,3-propanedione: Lacks the norbornane moiety, which may affect its reactivity and applications.

    2-(Norbornane-2-yl)-1,3-propanedione:

Uniqueness

1,3-Diphenyl-2-(norbornane-2-yl)-1,3-propanedione is unique due to the presence of both diphenyl and norbornane groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C22H22O2

Molekulargewicht

318.4 g/mol

IUPAC-Name

2-(2-bicyclo[2.2.1]heptanyl)-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C22H22O2/c23-21(16-7-3-1-4-8-16)20(19-14-15-11-12-18(19)13-15)22(24)17-9-5-2-6-10-17/h1-10,15,18-20H,11-14H2

InChI-Schlüssel

PVSUUICKWKHBIE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC2C(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.